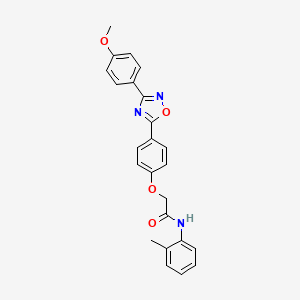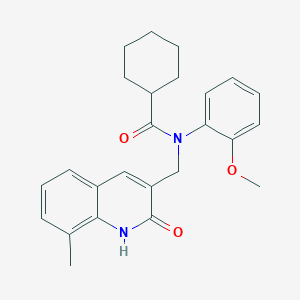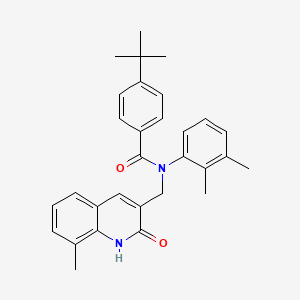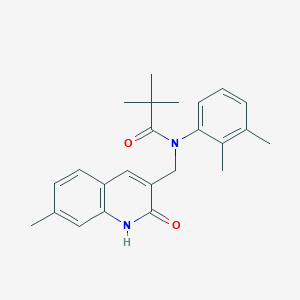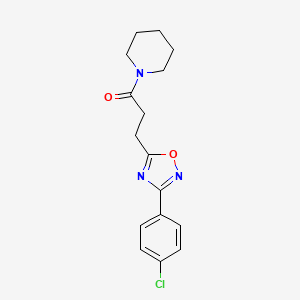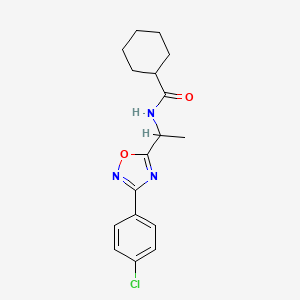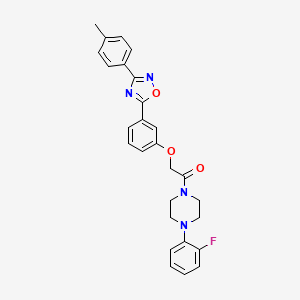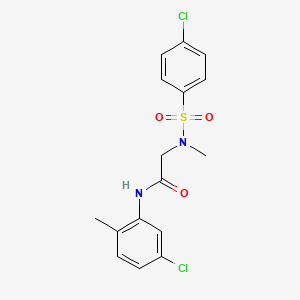
N-cyclohexyl-2-(N-methyl4-chlorobenzenesulfonamido)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-(N-methyl4-chlorobenzenesulfonamido)acetamide, also known as MCC-950, is a small molecule inhibitor that targets the NLRP3 inflammasome. The NLRP3 inflammasome is a protein complex that plays a crucial role in the innate immune response. It is involved in the activation of caspase-1, which in turn leads to the production of pro-inflammatory cytokines such as IL-1β and IL-18. Overactivation of the NLRP3 inflammasome has been implicated in a variety of inflammatory diseases, including gout, Alzheimer's disease, and multiple sclerosis. MCC-950 has been shown to be a potent inhibitor of the NLRP3 inflammasome and has potential therapeutic applications in the treatment of these diseases.
Wirkmechanismus
N-cyclohexyl-2-(N-methyl4-chlorobenzenesulfonamido)acetamide specifically targets the NLRP3 inflammasome by binding to the NACHT domain of the NLRP3 protein. This prevents the assembly of the NLRP3 inflammasome and the subsequent activation of caspase-1. As a result, the production of pro-inflammatory cytokines such as IL-1β and IL-18 is reduced.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(N-methyl4-chlorobenzenesulfonamido)acetamide has been shown to be well-tolerated in preclinical studies. It has a half-life of approximately 6 hours and is rapidly metabolized in the liver. N-cyclohexyl-2-(N-methyl4-chlorobenzenesulfonamido)acetamide has been shown to reduce the production of pro-inflammatory cytokines in various preclinical models of inflammatory diseases. It has also been shown to reduce the production of amyloid-beta in a mouse model of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclohexyl-2-(N-methyl4-chlorobenzenesulfonamido)acetamide is its specificity for the NLRP3 inflammasome. This allows for targeted inhibition of the inflammasome without affecting other aspects of the immune response. However, one limitation of N-cyclohexyl-2-(N-methyl4-chlorobenzenesulfonamido)acetamide is its relatively short half-life, which may limit its effectiveness in chronic inflammatory diseases.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclohexyl-2-(N-methyl4-chlorobenzenesulfonamido)acetamide. One area of interest is the development of more potent and selective inhibitors of the NLRP3 inflammasome. Another area of interest is the investigation of the role of the NLRP3 inflammasome in other diseases, such as cancer and metabolic disorders. Additionally, the potential use of N-cyclohexyl-2-(N-methyl4-chlorobenzenesulfonamido)acetamide in combination with other therapies, such as immunotherapies, should be explored.
Synthesemethoden
The synthesis of N-cyclohexyl-2-(N-methyl4-chlorobenzenesulfonamido)acetamide was first reported in 2015 by Coll et al. The synthesis involves the reaction of N-methyl-4-chlorobenzenesulfonamide with cyclohexylamine to produce N-cyclohexyl-N-methyl-4-chlorobenzenesulfonamide. This intermediate is then reacted with chloroacetyl chloride to produce N-cyclohexyl-2-chloro-N-methyl-4-chlorobenzenesulfonamidoacetamide. Finally, the chloro group is replaced with an amino group using sodium azide and sodium hydride to produce N-cyclohexyl-2-(N-methyl4-chlorobenzenesulfonamido)acetamide.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-(N-methyl4-chlorobenzenesulfonamido)acetamide has been extensively studied in preclinical models of various inflammatory diseases. In a mouse model of gout, N-cyclohexyl-2-(N-methyl4-chlorobenzenesulfonamido)acetamide was shown to reduce the production of IL-1β and IL-18 and ameliorate the symptoms of the disease. In a mouse model of Alzheimer's disease, N-cyclohexyl-2-(N-methyl4-chlorobenzenesulfonamido)acetamide was shown to reduce the production of amyloid-beta and improve cognitive function. In a mouse model of multiple sclerosis, N-cyclohexyl-2-(N-methyl4-chlorobenzenesulfonamido)acetamide was shown to reduce the production of pro-inflammatory cytokines and improve clinical symptoms.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[(4-chlorophenyl)sulfonyl-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c1-11-3-4-13(18)9-15(11)19-16(21)10-20(2)24(22,23)14-7-5-12(17)6-8-14/h3-9H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARMTDNRWHFQCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


